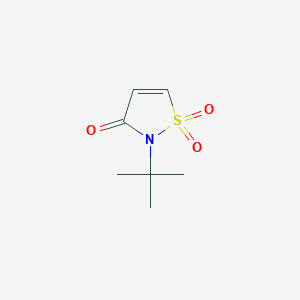

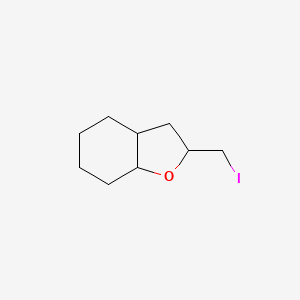

![molecular formula C12H10N4O B2437582 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1396572-28-3](/img/structure/B2437582.png)

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is a derivative of pyridazinone, which is a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3 . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and an oxygen atom .Applications De Recherche Scientifique

Preparation and Pharmacological Potential

The synthesis of novel heterocyclic compounds using 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one as a precursor has been explored in several studies. One such investigation led to the formation of unique pyrazole-o-aminonitriles, which were further used to create previously unreported pyrazolo[3,4-d]pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines. These compounds are anticipated to exhibit significant chemical and pharmacological activities, suggesting a broad spectrum of potential scientific research applications beyond conventional drug usage, such as in the development of new chemical entities with possible therapeutic effects (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Antimicrobial Properties

Another study focused on the antibacterial and antifungal capacities of new pyrazolo[3,4-d]pyridazin derivatives, revealing that certain compounds exhibited high antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungi. This indicates the potential use of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one derivatives in the development of new antimicrobial agents, which could be particularly valuable in addressing the growing issue of antibiotic resistance (E. Akbas & Í. Berber, 2005).

Anticancer Activity Evaluation

Research into the antitumor properties of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which could be synthesized using similar heterocyclic scaffolds, has shown that some compounds exhibit significant activity against various carcinoma cell lines. This suggests potential applications in cancer research and the development of new oncological therapies, highlighting the diverse scientific applications of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one derivatives beyond their initial chemical interest (Wael S. I. Abou-Elmagd et al., 2016).

Mécanisme D'action

Orientations Futures

Pyridazinone derivatives, including “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one”, may continue to be a focus of research due to their wide range of pharmacological activities . Future research may explore new synthesis methods, investigate their mechanisms of action, and assess their safety and efficacy in various applications.

Propriétés

IUPAC Name |

2-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-7-9-6-13-14-12(17)11(9)15-16/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHCUGGUVMVSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C3C=NNC(=O)C3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

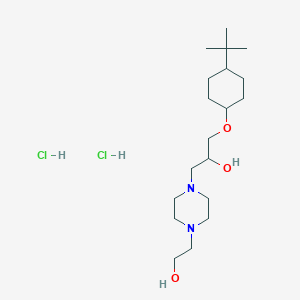

![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

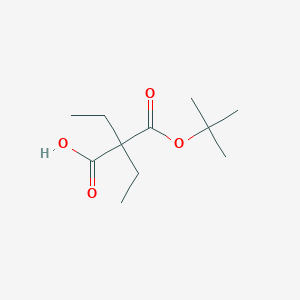

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

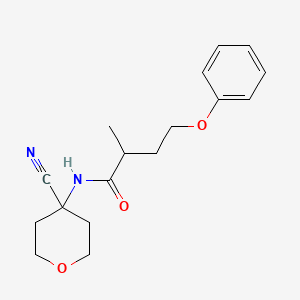

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)